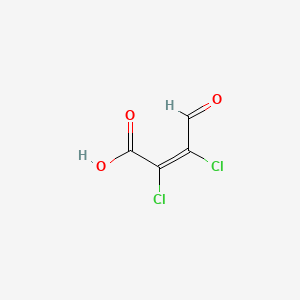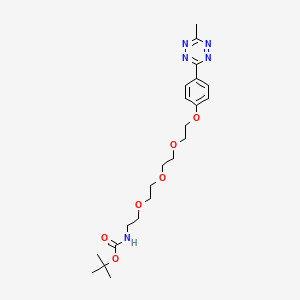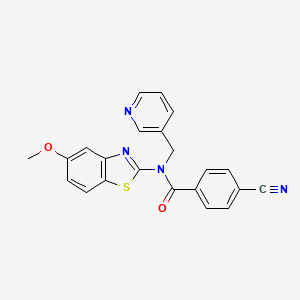
PCSK9-IN-4g
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PCSK9-IN-4g is a PCSK9 mRNA translation inhibitor.
Aplicaciones Científicas De Investigación
1. Role in Lipoprotein Metabolism and Cardiovascular Disease
PCSK9 (proprotein convertase subtilisin/kexin type 9) plays a significant role in lipoprotein metabolism and is linked to the development and treatment of atherosclerotic cardiovascular disease. Its primary function involves regulating the degradation of low-density lipoprotein receptors (LDLRs), impacting cholesterol levels. Genetic mutations in PCSK9 can lead to varying cholesterol levels and, consequently, influence cardiovascular disease risks (Shapiro, Tavori, & Fazio, 2018).
2. PCSK9 Research Trends and Management
The research on PCSK9 has been rapidly expanding globally. This growth in literature and patents is linked to the management of scientific research projects, indicating a strong interest and significant advancement in this field. The United States and France are leading in PCSK9 research, showcasing a collaborative global research effort (Yang, Li, & Zhao, 2019).
3. Association with Multiple Metabolic Factors
Serum PCSK9 levels are associated with various metabolic variables like age, BMI, total cholesterol, LDL cholesterol, triglycerides, fasting blood glucose, and blood pressure. This indicates that PCSK9 could be a significant biomarker for metabolic status and cardiovascular disease (Cui et al., 2010).
4. Therapeutic Strategies and Patents
Various strategies to modulate PCSK9's activity are under investigation, including antisense technology and specific antibodies. These strategies are promising for controlling LDL-cholesterol and reducing coronary heart disease (Abifadel et al., 2010).
5. Impact on Postprandial Triglyceridemia
PCSK9-deficient mice show decreased postprandial triglyceridemia compared to wild-type mice, suggesting that PCSK9's deficiency might protect against cardiovascular disease by reducing this risk factor (Le May et al., 2009).
6. Role as a Biomarker in Acute Coronary Syndrome
Higher serum PCSK9 levels are observed in patients with coronary artery lesions and are associated with the severity of coronary artery disease, indicating its potential as a biomarker for this condition (Bae et al., 2018).
7. PCSK9 and Cardiovascular Risk Prediction
PCSK9 concentrations can predict cardiovascular events in patients with coronary artery disease on statin treatment, highlighting its significance in cardiovascular risk management (Werner et al., 2014).
8. Role in LDL Metabolism
PCSK9's interaction with LDL receptors influences plasma LDL levels, offering a novel therapeutic target to prevent coronary heart disease by managing LDL cholesterol (Horton, Cohen, & Hobbs, 2007).
9. Regulation and Target for Drug Development
The physiological regulation of PCSK9 has been rapidly translated into clinical applications, notably the development of biological inhibitors that reduce LDL-C levels and potentially improve cardiovascular outcomes (Burke et al., 2017).
Propiedades
Nombre del producto |
PCSK9-IN-4g |
|---|---|
Fórmula molecular |
C23H29N7O |
Peso molecular |
419.53 |
Nombre IUPAC |
(R)-N-(3-Methylpyridin-2-yl)-N-(piperidin-3-yl)-4-(pyrazolo[1,5-a]pyrimidin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C23H29N7O/c1-17-5-2-10-25-21(17)30(19-6-3-9-24-15-19)23(31)28-13-7-18(8-14-28)20-16-27-29-12-4-11-26-22(20)29/h2,4-5,10-12,16,18-19,24H,3,6-9,13-15H2,1H3/t19-/m1/s1 |
Clave InChI |
CSAZFNFHNZMQCE-LJQANCHMSA-N |
SMILES |
O=C(N1CCC(C2=C3N=CC=CN3N=C2)CC1)N(C4=NC=CC=C4C)[C@H]5CNCCC5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PCSK9 IN-4g; PCSK9-IN 4g; PCSK9-IN-4g |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)